Cadmium bromate
Description
Contextual Significance in Inorganic Chemistry Research
Cadmium bromate (B103136) serves as a noteworthy subject in the study of inorganic chemistry, particularly in understanding the properties and behaviors of metal bromates. The compound is a source of both the cadmium(II) ion and the bromate anion, allowing for the investigation of their respective chemistries. Research into cadmium compounds is significant due to cadmium's position as a transition metal with various industrial applications, although its use is tempered by its recognized toxicity. nih.govalfachemic.com Cadmium catalysts, for instance, have been explored for their efficacy and cost-effectiveness in organic synthesis. alfachemic.com
The study of bromates is also crucial, as they are powerful oxidizing agents and have been investigated for their role in chemical oscillator systems and as reagents in various chemical reactions. scirp.org The presence of the bromate ion in cadmium bromate makes it a compound of interest for studying redox reactions and thermal decomposition processes. rsc.org
Historical Perspectives on Cadmium-Bromine Compound Studies
The history of cadmium-bromine compounds is intrinsically linked to the discovery of cadmium itself. Cadmium was first identified in 1817 by Friedrich Strohmeyer in Germany as an impurity in zinc carbonate. periodic-table.comwikipedia.org Shortly after its discovery, various cadmium compounds began to be synthesized and characterized. While early research focused on simple binary compounds like cadmium bromide (CdBr₂), the synthesis and study of more complex salts such as this compound followed as chemical knowledge and techniques advanced.
The industrial use of cadmium and its compounds became more widespread in the 20th century, particularly in applications like electroplating and pigments. nih.govsolubilityofthings.com This increased use spurred further research into the chemical and physical properties of a wider range of cadmium salts, including those containing halogens. Early toxicological studies on cadmium compounds also emerged during this period, with the first health effects being reported as early as 1858. t3db.ca The study of cadmium halides, including bromides, was important in understanding the fundamental coordination chemistry of cadmium. atomistry.combritannica.com
Current Research Landscapes and Future Trajectories of this compound Investigations
Current research involving cadmium compounds is diverse, with significant efforts in materials science and catalysis. rsc.orgontosight.ai Cadmium-based materials, including coordination polymers and metal-organic frameworks (MOFs), are being investigated for their potential applications. rsc.org While much of the recent focus has been on cadmium halides like cadmium bromide for applications in crystal engineering and the synthesis of coordination polymers, rsc.orgmdpi.com research on this compound specifically appears less prevalent.
Studies on metal bromates are ongoing, particularly concerning their thermal decomposition and role in redox reactions. rsc.orglookchem.com For instance, the thermal decomposition of γ-irradiated this compound has been studied to understand the kinetics and mechanism of the process. rsc.org Future research trajectories for this compound could involve its use as a precursor for the synthesis of novel cadmium-containing materials or as a catalyst in specific oxidation reactions. Further investigation into its solid-state structure and spectroscopic properties could also provide deeper insights into the behavior of metal bromates. The broader field of metal bromate chemistry continues to evolve, with studies on their reduction for environmental remediation and their use in the synthesis of energetic materials. lookchem.comsmolecule.com
Physicochemical Properties of this compound
This compound is typically found as a white crystalline solid. smolecule.com It exists in both anhydrous, Cd(BrO₃)₂, and hydrated forms, with this compound dihydrate, Cd(BrO₃)₂·2H₂O, being a common variant.
| Property | Value |
| Chemical Formula | Cd(BrO₃)₂ |
| Molecular Weight | 368.22 g/mol lookchem.com |
| Appearance | White crystalline solid smolecule.com |
| Solubility in Water | 125 g/100 mL wikipedia.org |
| Decomposition Temperature | Starts at 260 °C rsc.org |
The crystal structure of this compound dihydrate has been determined to be orthorhombic, belonging to the P2₁2₁2₁ space group. materialsproject.org In this structure, the cadmium atom is coordinated to eight oxygen atoms. materialsproject.org
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. smolecule.com
Metathesis Reaction: A common laboratory method involves the reaction of a soluble cadmium salt, such as cadmium sulfate, with a soluble bromate salt, like sodium bromate. The less soluble this compound can then be isolated. rsc.org
Reaction with Bromic Acid: Cadmium oxide or cadmium carbonate can be reacted with a solution of bromic acid. Evaporation of the resulting solution yields this compound. smolecule.com
Thermal Decomposition
The thermal decomposition of unirradiated this compound begins at 260 °C and is complete by 380 °C. rsc.org Studies on γ-irradiated this compound have shown that irradiation lowers the decomposition temperature. rsc.org The decomposition process ultimately yields cadmium oxide.
Structure
2D Structure
Properties
IUPAC Name |
cadmium(2+);dibromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Cd/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECQEXBULIKSDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562073 | |
| Record name | Cadmium dibromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14518-94-6 | |
| Record name | Cadmium dibromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for Cadmium Bromates
Conventional Synthetic Approaches
Conventional methods for synthesizing cadmium bromate (B103136) and related compounds have traditionally relied on established chemical reactions in solution and solid states. These techniques are foundational in inorganic synthesis and provide reliable routes to obtaining the desired product.
Solution-Phase Crystallization Techniques (e.g., Slow Evaporation)
Solution-phase crystallization is a common method for producing cadmium bromate. This technique often involves a metathesis reaction where aqueous solutions of a soluble cadmium salt and a bromate salt are combined. smolecule.com For instance, mixing solutions of cadmium nitrate (B79036) and potassium bromate can lead to the precipitation of this compound, which can then be isolated.
Another approach involves the reaction of cadmium oxide with bromic acid. The resulting solution is then subjected to slow evaporation. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. The rate of evaporation is a critical parameter that influences the size and quality of the crystals. Slower evaporation rates generally yield larger and more well-defined crystals.
Hydrated forms of related cadmium compounds, such as cadmium bromide tetrahydrate (CdBr₂·4H₂O), can be obtained by crystallizing the anhydrous product from aqueous solutions through slow evaporation. vulcanchem.com This principle can be analogously applied to the synthesis of this compound hydrates.
Solid-State Reaction Pathways
Solid-state reactions, which involve the direct reaction of solid reactants at elevated temperatures, represent another conventional route for synthesizing related cadmium-bromine compounds. For instance, anhydrous cadmium bromide (CdBr₂) can be prepared by passing bromine vapor over heated cadmium metal. atomistry.com This direct combination of the elements under high-temperature conditions results in the formation of the anhydrous salt. vulcanchem.comatomistry.com
While not explicitly detailed for this compound, solid-state methods are a staple in inorganic synthesis and could theoretically be applied. For example, a reaction between cadmium oxide and a solid brominating agent at high temperatures could potentially yield this compound. A study on a novel open-framework cadmium selenite (B80905) bromide demonstrated its synthesis via a solid-state reaction at 450 °C. researchgate.net
Controlled Precipitation Methods
Controlled precipitation is a versatile technique for synthesizing inorganic compounds by carefully manipulating the conditions under which a solid product forms from a solution. This method is crucial for controlling the particle size, morphology, and purity of the final product.
In the context of cadmium compounds, precipitation is a key step. For example, in the synthesis of cadmium-bpp (1,3-bis(4-pyridyl)propane) coordination polymers, instantaneous precipitation occurs at the interface of two solutions containing the reactants. mdpi.com The concentration of the reactants is a determining factor in the outcome of the precipitation. mdpi.com
Chemical precipitation using hydroxides or sulfides is a widely used method for removing heavy metals like cadmium from wastewater. d-nb.info This process involves the addition of a precipitating agent to a solution containing the metal ion, leading to the formation of an insoluble salt. d-nb.infomdpi.com For instance, adding a carbonate source to a solution containing cadmium ions can lead to the co-precipitation of cadmium carbonate. nih.govmdpi.com The efficiency of this removal is dependent on factors such as pH and the ratio of reactants. nih.gov While the goal here is removal rather than synthesis of a pure product, the underlying principles of controlled precipitation are the same. By carefully controlling parameters like pH, temperature, and reactant concentrations, it is possible to selectively precipitate this compound from a solution.
Advanced and Green Chemistry Synthesis Paradigms
In recent years, there has been a significant shift towards the development of more sophisticated and environmentally friendly synthetic methods. These advanced and green chemistry approaches aim to provide access to novel materials and structures under milder conditions, often with improved efficiency and reduced environmental impact.
Soft-Chemistry Approaches for Related Cadmium-Bromine Systems
Soft-chemistry, or "chimie douce," techniques offer a versatile approach to synthesizing inorganic materials under mild conditions. acs.orgosti.gov These solution-based routes can lead to compositions and structures that are difficult to obtain through traditional high-temperature, solid-state methods. acs.orgosti.gov A key advantage of soft chemistry is the ability to kinetically control reaction pathways, allowing for the selective formation of desired phases. acs.org
Recent research has utilized data-driven, soft-chemistry methods to explore the synthesis of ternary cesium cadmium bromides (Cs-Cd-Br). acs.orgosti.govnih.gov By systematically varying reaction parameters such as precursor concentrations and temperature, researchers have successfully synthesized all four known Cs-Cd-Br phases from a common set of precursors. acs.orgnih.gov This approach highlights the potential for soft-chemistry methods to expand the library of ternary metal halides. acs.orgosti.gov The synthesis often involves the injection of an organic bromine source into a solution containing cadmium oxide and cesium carbonate in the presence of capping agents like oleic acid and oleylamine. acs.org
Hydrothermal and Solvothermal Syntheses
Hydrothermal and solvothermal synthesis methods are powerful techniques for preparing a wide range of inorganic and hybrid materials. These methods involve carrying out chemical reactions in a closed vessel (an autoclave) using water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products, often leading to materials with unique properties and morphologies. znaturforsch.com
Hydrothermal Synthesis: This technique has been successfully employed to synthesize various cadmium-containing compounds. For example, a novel cadmium-organic framework was synthesized hydrothermally by reacting cadmium(II) nitrate with 2,6-naphthalenedicarboxylic acid. cam.ac.uk The optimization of the reactive mixture composition and temperature program was crucial for obtaining a highly crystalline and pure product. cam.ac.uk Similarly, cadmium sulfide (B99878) (CdS) photocatalysts have been prepared via a facile hydrothermal method, demonstrating the versatility of this approach. mdpi.com In the synthesis of cadmium niobates, a template-free hydrothermal method under optimal alkaline conditions and suitable temperatures yielded nanocubes of the desired material. researchgate.net
Solvothermal Synthesis: Solvothermal methods are particularly useful for preparing nanomaterials. For instance, monodisperse magnetic spinel CdCr₂S₄ nanocrystals were synthesized using a high-temperature solvothermal method. researchgate.net This process involved the reaction of cadmium chloride and chromium chloride with a sulfur source in a high-boiling-point organic solvent within a sealed autoclave. researchgate.net In another study, bare cadmium sulfide nanoparticles were prepared by a solvothermal method using a single-source molecular precursor in ethylene (B1197577) glycol. acs.org The choice of solvent and reaction conditions is critical in controlling the size, shape, and properties of the resulting nanocrystals. znaturforsch.com
The following table summarizes the key features of the advanced synthesis methods discussed:
| Synthesis Method | Key Features | Example Application (Related Systems) |
| Soft-Chemistry | Mild reaction conditions, kinetic control of product formation, access to metastable phases. acs.orgosti.gov | Phase-selective synthesis of cesium cadmium bromides (Cs-Cd-Br). acs.orgosti.govnih.gov |
| Hydrothermal | Use of water as a solvent at elevated temperature and pressure, facilitates crystallization. znaturforsch.com | Synthesis of cadmium-organic frameworks and CdS photocatalysts. cam.ac.ukmdpi.com |
| Solvothermal | Use of organic solvents at elevated temperature and pressure, control over nanoparticle morphology. znaturforsch.com | Synthesis of monodisperse CdCr₂S₄ and CdS nanocrystals. researchgate.netacs.org |
Nanomaterial Synthesis Routes for Cadmium-Bromine Compounds
The synthesis of nanomaterials containing cadmium and bromine involves specialized techniques designed to control particle size, morphology, and functional properties. These methods often adapt established nanomaterial synthesis strategies to the specific chemistry of cadmium and bromide precursors.
One prominent method is the use of ultrasonic assistance, which accelerates reactions and can produce nano-sized particles. For instance, complex compounds of cadmium(II) bromide have been synthesized using an ultrasonic bath. In a typical procedure, cadmium bromide and a ligand, such as N,N'-diethylthiourea, are dissolved separately in a solvent like methanol, vibrated in an ultrasonic bath, and then combined. The mixture is further sonicated, which promotes the formation of nano-sized crystalline products through a cavitation effect that breaks down intermolecular reactions. semanticscholar.org This approach is noted for being more efficient and environmentally friendly than conventional methods like refluxing. semanticscholar.org
Another advanced approach involves soft-chemistry techniques to create complex perovskite-related nanostructures. In the synthesis of cesium cadmium bromide (Cs-Cd-Br) materials, an organic bromine source can be injected into a solution containing cadmium oxide (CdO) and cesium carbonate (Cs₂CO₃) along with ligands like oleic acid and oleylamine. acs.org This method decouples the metal and halide precursors, allowing for precise control over the stoichiometry and reaction conditions. acs.org By carefully managing variables such as precursor reactivity, temperature, and ligand ratios, specific phases of Cs-Cd-Br nanocrystals can be selectively synthesized. acs.org The formation of perovskite nanocrystals like CsPb₁₋ₓCdₓBr₃ within a glass matrix also demonstrates a route to cadmium-bromine nanomaterials, where cadmium ions are incorporated directly into the crystal lattice of the nanocrystal. aip.org
Furthermore, principles from "green synthesis" are being applied to cadmium compounds, utilizing plant extracts as natural reducing and stabilizing agents. While extensively studied for compounds like cadmium sulfide (CdS), the methodology is transferable. acs.orgumsida.ac.id These methods use aqueous plant extracts (from sources like Laurus nobilis or Ocimum tenuiflorum) as the reaction medium for cadmium precursors. acs.orgumsida.ac.id The phytochemicals present in the extracts help control the nucleation and growth of nanoparticles, offering an eco-friendly route to producing surface-modified nanomaterials. acs.org
Table 1: Nanomaterial Synthesis Routes for Cadmium-Bromine Compounds
| Synthesis Method | Precursors | Key Conditions | Outcome | Reference |
|---|---|---|---|---|
| Ultrasonic-Assisted Synthesis | Cadmium bromide (CdBr₂), N,N'-diethylthiourea (detu) | Methanol solvent, 42 kHz ultrasonic bath, room temperature | Nano-sized crystals of the [Cd(detu)₂Br₂] complex | semanticscholar.org |
| Soft-Chemistry Injection | Cadmium oxide (CdO), Cesium carbonate (Cs₂CO₃), Organic Bromine Source (e.g., phenacyl bromide) | High temperature (220 °C), oleic acid/oleylamine ligands | Phase-pure Cesium Cadmium Bromide nanocrystals | acs.org |
| In-situ Glass Crystallization | Cadmium fluoride (B91410) (CdF₂), Lead fluoride (PbF₂), Cesium bromide (CsBr) | Melt-quenching followed by thermal annealing of fluorophosphate (B79755) glass | CsPb₁₋ₓCdₓBr₃ perovskite nanocrystals embedded in glass | aip.org |
| Green Synthesis (Analogous) | Cadmium nitrate, Plant extracts (e.g., Laurus nobilis) | Aqueous solution, heating (80-90 °C) | Surface-stabilized cadmium nanoparticles | umsida.ac.id |
Purity Assessment and Yield Optimization in this compound Synthesis
The effective synthesis of this compound requires rigorous purity assessment and strategies for yield optimization to ensure a high-quality final product. Commercially, this compound and related compounds are available in specified purities, such as 98% for this compound hydrate (B1144303) or over 99% for anhydrous cadmium bromide, highlighting the importance of quality control. nih.govfishersci.fi
Purity Assessment
Purity assessment of this compound involves analytical techniques capable of detecting both the bromate anion and potential metallic and non-metallic impurities.
Ion Chromatography: This is a standard method for the determination of anions like bromate. who.int EPA Method 300.1, for example, uses ion chromatography with conductivity detection to measure bromate levels. who.int A critical consideration during this analysis is the potential interference from high concentrations of other ions, particularly chloride. To ensure accuracy, a silver cartridge can be used to remove chloride ions from the sample before chromatographic analysis. who.int
Chemical Analysis for Metallic Impurities: Standardized methods exist for the chemical analysis of cadmium metal and its compounds to determine the concentration of trace elemental impurities. tajhizkala.ir For instance, a procedure for analyzing thallium in cadmium involves dissolving the sample in a hydrobromic acid-bromine mixture (HBr-Br₂) and using spectroscopic methods for quantification. tajhizkala.ir Such methods can be adapted to assess the purity of synthesized this compound by checking for unreacted starting materials or other metallic contaminants.
Spectroscopic and Diffraction Techniques: Techniques such as X-ray Diffraction (XRD), Infrared (IR) Spectroscopy, and Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) analysis are used to confirm the formation of the desired crystalline phase and identify impurities. semanticscholar.orgtandfonline.com For example, XRD can verify the lattice parameters of the synthesized cadmium borate, ensuring the correct compound has been formed. tandfonline.com
Yield Optimization
Optimizing the yield of this compound synthesis involves controlling reaction conditions to favor the formation of the desired product over side reactions.
Control of Reaction Parameters: The precise control of key variables is crucial. In related complex syntheses, factors such as reaction temperature, the ratio of precursors (e.g., Br/Cd ratio), and the ratio of ligands or stabilizing agents have a direct impact on which chemical phase is produced and in what quantity. acs.org Systematically adjusting these variables allows for the mapping of the reaction phase space to identify the optimal conditions for maximizing the yield of the target compound. acs.org
Alternative Energy Sources: The use of alternative energy sources can improve reaction efficiency and yield. Employing ultrasonic irradiation, as seen in the synthesis of cadmium bromide complexes, can significantly shorten reaction times compared to conventional heating and refluxing, leading to a more efficient conversion of reactants to products. semanticscholar.org
Precursor Selection and Activation: The choice and preparation of precursors influence reaction outcomes. For instance, in the synthesis of Cs-Cd-Br nanomaterials, heating a solution of cadmium oxide in the presence of oleic acid is a necessary activation step before the injection of the bromine source. acs.org This ensures the cadmium precursor is in a reactive state, which is essential for achieving a high-yield reaction.
Table 2: Purity Assessment and Yield Optimization Strategies
| Focus Area | Method/Strategy | Description | Reference |
|---|---|---|---|
| Purity Assessment | Ion Chromatography | Measures bromate concentration and anionic impurities. May require pre-treatment with a silver cartridge to remove interfering chloride ions. | who.int |
| Trace Metal Analysis | Involves dissolving the compound (e.g., in an HBr-Br₂ mixture) and using spectroscopy to quantify metallic impurities like thallium. | tajhizkala.ir | |
| X-Ray Diffraction (XRD) | Confirms the crystalline structure and phase purity of the final product. | tandfonline.com | |
| Yield Optimization | Parameter Control | Systematic adjustment of precursor ratios, temperature, and ligand concentrations to favor the desired product formation. | acs.org |
| Ultrasonic Assistance | Accelerates reaction rates and improves efficiency compared to conventional methods, potentially increasing overall yield. | semanticscholar.org | |
| Precursor Activation | Ensuring reactants are in a highly reactive state (e.g., by pre-heating) prior to the main reaction step to maximize conversion. | acs.org |
Structural Elucidation and Crystallographic Investigations of Cadmium Bromates
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For cadmium bromate (B103136) dihydrate, this technique has been instrumental in elucidating its crystal system, space group, and the intricate details of its atomic framework.
Determination of Unit Cell Parameters and Space Groups
Crystallographic studies on cadmium bromate dihydrate have established its crystal structure. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group identified for this compound dihydrate is P2₁2₁2₁ (space group number 19). govinfo.gov This non-centrosymmetric space group implies that the crystal structure lacks a center of inversion, which can have implications for its physical properties.
| Compound | Crystal System | Space Group |
| This compound Dihydrate (Cd(BrO₃)₂·2H₂O) | Orthorhombic | P2₁2₁2₁ govinfo.gov |
Analysis of Coordination Geometries around Cadmium Centers
While specific coordination numbers and geometries for this compound are not detailed in the available literature, the coordination chemistry of cadmium in its compounds is diverse, with coordination numbers typically ranging from four to eight. researchgate.net In many cadmium(II) complexes, an octahedral coordination geometry is common. For instance, in aquadibromo(3-aminopropanoic acid)cadmium(II), the cadmium atom exhibits a distorted octahedral geometry, coordinating with oxygen and bromine atoms. nih.gov Similarly, in other cadmium halide complexes with amino acid derivatives, distorted octahedral geometries are frequently observed. nih.govnih.gov This suggests that the cadmium center in this compound is likely to be coordinated by the oxygen atoms of the bromate anions and, in the case of the dihydrate, water molecules, likely resulting in a high coordination number and a geometry such as octahedral or a distorted variant.
Interatomic Distances and Bond Angle Characterization
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a powerful and routine technique for the identification of crystalline phases and the assessment of sample purity. ncl.ac.uk A standard powder diffraction pattern for this compound dihydrate is available and serves as a reference for its identification. govinfo.gov By comparing the experimental PXRD pattern of a synthesized sample with the standard reference pattern, one can confirm the presence of the desired crystalline phase and detect any crystalline impurities. acs.orgresearchgate.net The technique is crucial in materials synthesis to ensure that the product is a single phase and to monitor phase transitions. acs.orgmdpi.com For instance, the PXRD pattern for this compound dihydrate would be characterized by a unique set of diffraction peaks at specific 2θ angles, corresponding to the d-spacings of the crystal lattice planes defined by its orthorhombic unit cell.
Theoretical and Computational Chemistry Studies on Cadmium Bromates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. yok.gov.trunt.edu It is frequently employed to predict the properties of metal complexes due to its balance of accuracy and computational cost. unt.edu For cadmium-containing compounds, DFT calculations often utilize hybrid functionals like B3LYP or PBE0 in combination with appropriate basis sets, such as LANL2DZ or def2-TZVP for the cadmium atom, to account for relativistic effects. doi.orgacs.orgunb.br
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule or solid. illinois.edu For cadmium bromide-containing complexes, DFT calculations have been successfully used to determine optimized bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. doi.orgnih.gov
For instance, DFT calculations on the dimeric complex {[TmMeBenz]Cd(μ-Br)}₂ accurately reproduced its trigonal bipyramidal geometry and the asymmetry between its axial and equatorial Cd–Br bonds. nih.gov The calculated values showed that the axial Cd-Br bond (2.963 Å) is longer than the equatorial one (2.761 Å), a finding consistent with experimental observations. nih.gov Similarly, in a study of mixed ligand cadmium(II) dithiocarbamate (B8719985) complexes, DFT was used to optimize the tetrahedral geometry around the Cd(II) ion. mdpi.com
The electronic structure is often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com In a study on a trinuclear cadmium(II) complex, DFT calculations revealed that the combination of metal orbitals with ligand orbitals resulted in a smaller HOMO-LUMO energy gap for the complex compared to the free ligand. doi.org
Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Representative Cadmium Bromide Complex ({[TmMeBenz]Cd(μ–Br)}₂) nih.gov
| Parameter | Bond/Angle | Experimental Value | DFT Calculated Value (gas phase) |
| Bond Length (Å) | Cd–Br (axial) | 2.8977(6) | 2.963 |
| Cd–Br (equatorial) | 2.6336(7) | 2.761 | |
| Cd–S (axial) | 2.6473(9) | - | |
| Cd–S (equatorial) | 2.5724(8) | - | |
| Bond Angle (º) | S(1)–Cd–Br' | 171.15(2) | - |
| Br–Cd–Br' | 84.80(2) | - |
For solid-state materials, band structure and Density of States (DOS) calculations are essential for understanding electronic properties, such as the electronic band gap and conductivity. umich.edu The band structure describes the ranges of energy that an electron is allowed or forbidden to have, while the DOS provides the number of available electronic states at each energy level. acs.org
Table 2: Experimental and Theoretical Band Gap (Eg) Values for Various Cadmium Bromide-Containing Compounds
| Compound | Experimental Eg (eV) (Method) | Theoretical Eg (eV) (Functional) | Band Gap Type | Reference |
| [Cd(Br)₂(S-NA)₂] | 3.76 (Direct), 3.65 (Indirect) | 2.89 (DFT) | Indirect | rsc.org |
| CsPbBr₃ (Cubic) | ~2.3 | 2.26 (mBJ-GGA) | Direct | acs.org |
| Br-activated CsCdCl₃ | 4.23 (Optical) | 2.50-2.52 (PBE) | Direct | acs.org |
Computational methods are widely used to predict and interpret spectroscopic data. Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic absorption spectra (UV-Vis). longdom.orgscience.gov For Bis(thiourea) Cadmium Bromide (BTCB), TD-DFT calculations using the B3LYP functional were employed to determine excitation energies, oscillator strengths, and corresponding wavelengths, which showed that the electronic transitions primarily occur in the quartz UV region. longdom.org
DFT is also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. longdom.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. longdom.org Theoretical calculations of ¹H and ¹³C NMR chemical shifts for BTCB were performed in various solvents using the GIAO method at the B3LYP/6-311++G(d,p) level, providing valuable data to complement experimental findings. longdom.org DFT approaches have also been tested and optimized for predicting the challenging ⁹⁹Tc NMR chemical shifts, showing good agreement with experimental data. mdpi.com
Table 3: Theoretical UV-Vis and NMR Data for a Representative Cadmium Bromide Complex (Bis(thiourea) Cadmium Bromide - BTCB) longdom.org
| Property | Calculation Method | Solvent | Calculated Value |
| UV-Vis | |||
| Wavelength (λ) | TD-DFT/B3LYP/3-21G(d,p) | Gas | 290.73 nm, 269.45 nm |
| Oscillator Strength (f) | TD-DFT/B3LYP/3-21G(d,p) | Gas | 0.0011, 0.0031 |
| Excitation Energy (eV) | TD-DFT/B3LYP/3-21G(d,p) | Gas | 4.26 eV, 4.60 eV |
| NMR | |||
| ¹³C Chemical Shift (C=S) | GIAO/B3LYP/6-311++G(d,p) | DMSO | 183.3 ppm |
| ¹H Chemical Shift (NH₂) | GIAO/B3LYP/6-311++G(d,p) | DMSO | 7.9 ppm |
The Molecular Electrostatic Potential (ESP) is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactive behavior. longdom.org The ESP map illustrates the electrostatic potential on the electron density surface, where different colors represent regions of varying charge. Typically, red indicates negative potential (nucleophilic sites, attractive to electrophiles), while blue indicates positive potential (electrophilic sites, attractive to nucleophiles). researchgate.net
In computational studies of cadmium complexes, ESP analysis is used to identify reactive sites. doi.org For a trinuclear cadmium(II) complex, ESP maps confirmed that the negative potential was concentrated around the oxygen and chlorine atoms, indicating these as likely sites for electrophilic attack, while positive potential was localized on the hydrogen atoms. doi.orgresearchgate.net This analysis provides a visual method to understand the relative polarity and chemical activity of the molecule. longdom.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
TD-DFT is an extension of DFT used to describe the electronic excited states of molecules. nih.gov It is the primary method for simulating UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. doi.org
In a study of a trinuclear cadmium(II) complex containing a bromine-substituted ligand, TD-DFT calculations were performed to rationalize the experimental UV-Vis spectrum. doi.org The calculations provided detailed information on each electronic transition, including the orbitals involved and the nature of the transition (e.g., metal-to-ligand charge transfer, LLCT, or intra-ligand π→π* transitions). doi.org Similarly, for the (MQ)(CdBr₄) complex, TD-DFT calculations indicated that the lowest singlet excitation is dominated by a HOMO→LUMO+1 transition, which was characterized as a ligand-to-ligand charge transfer from the p-orbitals of the bromine atoms to the orbitals of the organic cation. ics-ir.org
Table 4: Calculated Electronic Transition Data for a Trinuclear Cadmium(II) Complex in Methanol doi.org
| Wavelength (nm) | Oscillator Strength (f) | Major Contribution (%) | Transition Assignment |
| 375.73 | 0.2013 | HOMO → LUMO (59%), HOMO → LUMO+2 (22%) | π→π |
| 277.14 | 0.1105 | HOMO-1 → LUMO+1 (42%) | L(π) → L(π) (LLCT) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic evolution of the system, including conformational changes and transport properties.
While MD simulations specifically targeting the bulk solid-state dynamics of cadmium bromate (B103136) are not documented, the technique has been applied to understand the behavior of its constituent ions in different environments. For example, Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD) simulations have been used to study the structure and dynamics of the hydrated bromate ion (BrO₃⁻) in aqueous solution. osti.gov These simulations, combined with experimental data, provide insights into the hydration shell structure and the water exchange mechanisms around the ion. osti.gov Furthermore, MD simulations have been employed to investigate the adsorption and exchange mechanisms of heavy metal ions, including Cd²⁺, on the surfaces of minerals like montmorillonite, revealing details about the formation of inner- and outer-sphere complexes. researchgate.net Such studies are crucial for understanding the environmental fate and transport of cadmium.
Ab Initio Methods for Quantum Chemical Properties
Ab initio quantum chemistry methods are computational techniques founded on quantum mechanics that solve the electronic Schrödinger equation without reliance on empirical parameters, using only fundamental physical constants. wikipedia.org These "first-principles" approaches are pivotal in predicting a wide array of chemical properties, including molecular structures, energies, and electron densities. wikipedia.org The foundational method in this class is the Hartree-Fock (HF) scheme, which provides a baseline approximation by considering the average effect of electron-electron repulsion. wikipedia.org For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) are employed, which systematically improve upon the HF approximation. wikipedia.org
Density Functional Theory (DFT) has also emerged as a powerful and widely used method, often providing a favorable balance between computational cost and accuracy. researchgate.net The selection of the basis set—a set of mathematical functions used to build molecular orbitals—is crucial for the accuracy of these calculations. Studies on various cadmium complexes have shown that basis sets like the Double-Zeta Valence Potential (DZVP) and Sadlej basis sets can yield results in better agreement with experimental data than more minimal sets like 3-21G. researchgate.net
Computational studies on cadmium-containing compounds have demonstrated the efficacy of these methods. For instance, ab initio calculations of ¹¹³Cd chemical shifts in complexes such as cadmium nitrate (B79036) tetrahydrate and cadmium acetate (B1210297) dihydrate show that DFT methods match experimental values more closely than HF calculations. researchgate.net Such theoretical results are instrumental in interpreting experimental NMR spectra and can help identify the coordination number of cadmium complexes. researchgate.net High-level calculations are also used to construct highly accurate potential energy surfaces (PESs) for small molecules, which are essential for simulating their rotation-vibration spectra. ucl.ac.uk These often involve computing various energy correction terms to achieve high precision. ucl.ac.uk
| Method | Description | Computational Scaling (Cost) |
|---|---|---|
| Hartree-Fock (HF) | The simplest ab initio method; considers the average electron-electron repulsion. wikipedia.org | ~N⁴ |
| Møller-Plesset Perturbation Theory (MPn) | A post-HF method that adds electron correlation. MP2 is a common level. wikipedia.org | MP2: ~N⁵, MP4: ~N⁷ |
| Coupled Cluster (CC) | A highly accurate post-HF method. CCSD(T) is often called the "gold standard". wikipedia.org | CCSD: ~N⁶, CCSD(T): ~N⁷ |
| Density Functional Theory (DFT) | Uses electron density to calculate energy. Accuracy depends on the chosen functional. researchgate.net | Varies (often ~N³-N⁴) |
Reaction Pathway Modeling and Energy Landscape Exploration
Understanding the transformation of chemical species requires detailed knowledge of reaction pathways and their associated energy landscapes. For cadmium bromate, a key reaction studied is its thermal decomposition. Experimental investigations using dynamic thermogravimetry show that the decomposition of this compound hydrate (B1144303) (Cd(BrO₃)₂·H₂O) primarily yields cadmium oxide (CdO). akjournals.com The mechanism for this decomposition is described by the Avrami model equation, indicating that the rate-controlling step is a phase-boundary reaction. akjournals.com
Computational chemistry provides the tools to explore the potential energy surface (PES) that governs such reactions. By mapping the PES, researchers can identify stable intermediates, transition states, and the minimum energy paths connecting them. However, many chemical systems feature complex energy landscapes with numerous local minima separated by high energy barriers, making exploration difficult. researchgate.net To overcome this, enhanced sampling techniques like metadynamics are employed. researchgate.net Metadynamics accelerates the exploration of the energy landscape by adding a history-dependent bias potential, allowing the system to escape local minima and map out the free energy surface more efficiently. researchgate.net This approach has been successfully applied to study cadmium complexes in aqueous solutions. researchgate.net
The study of this compound's thermal decomposition reveals that external factors can significantly alter the reaction pathway and energetics. For example, gamma-irradiation enhances the rate of decomposition. akjournals.com This effect is dose-dependent and is attributed to a decrease in the activation energy of the reaction. akjournals.com
| Sample | Irradiation Dose (Mrad) | Activation Energy (E) (kJ/mol) | Entropy of Activation (ΔS) (J/K mol) |
|---|---|---|---|
| Unirradiated this compound | 0 | 167.2 ± 3.3 | -2.3 ± 0.6 |
| Irradiated this compound | 100 | 140.9 ± 2.9 | -43.9 ± 0.8 |
| Irradiated this compound | 200 | 131.7 ± 2.9 | -60.6 ± 0.8 |
| Irradiated this compound | 300 | 127.1 ± 2.5 | -69.8 ± 0.7 |
| Irradiated this compound | 400 | 121.6 ± 2.5 | -80.7 ± 0.7 |
| Irradiated this compound | 500 | 117.9 ± 2.5 | -88.2 ± 0.7 |
Data adapted from a study on the thermal decomposition of γ-irradiated this compound. akjournals.com
Charge Density Analysis and Bonding Characteristics
Charge density analysis provides profound insights into the nature of chemical bonding and intermolecular interactions by examining the spatial distribution of electrons. nih.govbuffalo.edu This analysis can be performed on both experimental electron densities, typically obtained from high-resolution X-ray diffraction, and theoretical densities from quantum chemical calculations. nih.gov A powerful framework for this analysis is Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM). aps.org
Within QTAIM, the topology of the electron density (ρ) is analyzed to partition a molecule into atomic basins. aps.org Critical points in the electron density, where the gradient of ρ is zero, are located and characterized. A bond critical point (BCP) is found between two bonded atoms, and the properties of the density at this point reveal the nature of the interaction. buffalo.edu For example, a quantitative inverse correlation has been found between the value of the electron density at the BCP and the corresponding bond length. aps.org
Further analysis of the Laplacian of the electron density (∇²ρ) and other topological parameters helps to classify chemical bonds. buffalo.edu Covalent bonds are typically characterized by a significant accumulation of electron density at the BCP and a negative value of the total energy density, H(r), at that point. buffalo.edu In contrast, closed-shell interactions (like ionic bonds or van der Waals forces) have low ρ values and positive H(r) at the BCP. Another computational tool, Mulliken charge analysis, can also be used to understand charge distribution and identify regions of electrophilic and nucleophilic character within a molecule. longdom.org
| Parameter | Symbol | Chemical Interpretation at the Bond Critical Point (BCP) |
|---|---|---|
| Electron Density | ρ(r) | Its magnitude correlates with bond order; higher values suggest stronger bonds. aps.org |
| Laplacian of Electron Density | ∇²ρ(r) | A negative value indicates charge concentration (covalent character); a positive value indicates charge depletion (ionic/closed-shell character). buffalo.edu |
| Total Energy Density | H(r) | A negative value (potential energy dominates) is a criterion for covalent character. buffalo.edu |
Chemical Reactivity, Stability, and Reaction Mechanisms Involving Cadmium Bromates
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of metal bromates, including cadmium bromate (B103136), is a subject of interest in solid-state chemistry. While specific kinetic data for cadmium bromate is not extensively detailed in the provided search results, general principles of metal bromate decomposition can be applied. The thermal decomposition of related compounds like cadmium carbonate and other metal bromates has been studied, providing insights into potential pathways. researchgate.netacs.org
Studies on the thermal decomposition of other metal bromates, such as potassium bromate, indicate that the process can occur in stages and is influenced by factors like precompression of the sample. researchgate.net For some metal bromates, the decomposition is catalyzed by the metal ion, with the reaction products being the metal oxide, bromine, and oxygen. iastate.edu The decomposition of γ-irradiated this compound has been investigated, suggesting that radiation can affect the decomposition kinetics. acs.org
A general pathway for the thermal decomposition of a metal bromate can be represented as: M(BrO₃)₂(s) → MO(s) + Br₂(g) + 2.5 O₂(g)
The kinetics of such reactions are often studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netuwasa.fi For instance, the thermal decomposition of the nonmetallic fractions of waste printed circuit boards, which contain brominated flame retardants, shows a multi-stage process with maximum mass loss rates at specific temperatures. uwasa.fi While not directly about this compound, this illustrates the complexity of thermal decomposition involving bromine compounds.
Further research would be necessary to establish the precise decomposition pathway and kinetic parameters for this compound.
Redox Reactions and Electron Transfer Processes
Redox reactions are a key aspect of the chemistry of this compound, primarily due to the oxidizing nature of the bromate anion.
The bromate anion is a powerful oxidizing agent and can be reduced to bromide. nih.gov The reduction of bromate can be influenced by various factors, including pH and the presence of other species that can act as reducing agents. canada.caresearchgate.net For example, nanoscale zerovalent iron has been shown to be effective in the reduction of bromate to bromide. acs.org
While cadmium itself in the +2 oxidation state is stable and not easily oxidized further, its presence can influence the environment in which bromate reduction occurs. However, some studies have noted that cadmium ions are not particularly reactive in promoting the decomposition of bromate in certain molten salt media, suggesting that the formation of a reactive complex with bromate may not be favorable under those conditions. iastate.edu
The bromate ion in this compound is a strong oxidant. nih.gov It can oxidize various substrates. For instance, bromate is used in the oxidation of organic compounds like malonic acid in the presence of a catalyst. rsc.org The oxidizing power of bromate is also utilized in analytical chemistry.
Cadmium(II) itself does not typically act as an oxidizing agent in these systems. The oxidation processes involving this compound are therefore dominated by the reactivity of the bromate anion. The oxidation of bromide by bromate is a key step in some autocatalytic cycles, leading to the formation of bromine. acs.org
Ligand Exchange and Coordination Chemistry
The coordination chemistry of cadmium(II) is diverse, with coordination numbers typically ranging from 4 to 6. researchgate.netalfa-chemistry.com Cadmium is considered a "soft" acid and therefore has a strong affinity for "soft" donor atoms like sulfur, but it also forms stable complexes with oxygen and nitrogen donor ligands. alfa-chemistry.com
In this compound, the bromate ion acts as a ligand. However, in solution, the cadmium ion can readily undergo ligand exchange reactions, where the bromate ions or water molecules in its coordination sphere are replaced by other ligands. ucla.eduacs.org The nature of the solvent and the anion present can significantly influence the resulting coordination compound's structure. For example, studies on cadmium(II) complexes with nicotinamide (B372718) have shown that the dimensionality of the resulting structure (monomeric, dimeric, or polymeric) depends on the anion (acetate vs. perchlorate) and the solvent system used. mdpi.com
The kinetics of ligand exchange reactions involving cadmium complexes can be quite facile. acs.org Studies on cadmium complexes with tris(2-mercapto-1-t-butylimidazolyl)hydroborato ligands have demonstrated that exchange of alkyl and carboxylate groups is rapid on the NMR timescale, proceeding through an associative pathway. acs.orgnih.gov This high kinetic lability is a characteristic feature of d¹⁰ metal ions like Cd(II). rsc.org
The coordination environment around the cadmium center in complexes can be influenced by the presence of different ligands. For example, in a complex with bromide and an organic ligand, cadmium(II) was found to have a distorted tetrahedral geometry. rsc.org
Photochemical Reactivity and Light-Induced Transformations
Information specifically on the photochemical reactivity of this compound is limited in the provided search results. However, general principles of photochemistry involving cadmium compounds and bromate ions can be considered.
Cadmium(II) complexes can exhibit fluorescence. uef.fiuef.fi The coordination of ligands to the Cd(II) ion can induce changes in fluorescence properties. uef.fiuef.fi In some cases, the heavy atom effect of cadmium can promote intersystem crossing and lead to phosphorescence, especially when other heavy atoms like halogens are also present in the coordination sphere. uef.fiuef.fi
Light can induce transformations in chemical systems. For example, light-induced degradation has been observed in perovskite nanocrystals containing lead, a heavy metal with some chemical similarities to cadmium. acs.org Advanced diffraction techniques are used to study the structural changes that occur in molecules and crystals upon light absorption. mdpi.com Visible light can also be used to induce transition metal-catalyzed reactions. nih.gov
While direct evidence for the photochemical reactivity of this compound is scarce, it is plausible that irradiation could lead to redox reactions or changes in the coordination sphere, particularly given the reactivity of the bromate ion.
Stability in Various Chemical Environments (e.g., pH, Temperature, Presence of Organic Matter)
The stability of this compound is influenced by several environmental factors, including temperature, pH, and the presence of organic substances. The reactivity of the compound is largely determined by the properties of both the cadmium(II) ion (Cd²⁺) and the bromate ion (BrO₃⁻).
Stability with Temperature
This compound is a solid that decomposes upon heating. Research on the thermal decomposition of this compound monohydrate (Cd(BrO₃)₂·H₂O) using dynamic thermogravimetry shows that the decomposition of the unirradiated salt begins at 260 °C and is complete by 380 °C. akjournals.com The process occurs without the salt melting. akjournals.com The final solid product of this decomposition is cadmium oxide. akjournals.comfishersci.com The hazardous decomposition products also include hydrogen bromide. fishersci.com As an oxidizer, this compound can cause a fire if it comes into contact with combustible materials, and excess heat should be avoided. fishersci.com
Stability with pH
The stability of this compound in aqueous solutions is significantly affected by pH, primarily due to the chemistry of the bromate ion. The formation of bromate from bromide during water treatment processes like ozonation is highly pH-dependent. who.intwikipedia.org Generally, lowering the pH can reduce the formation of bromate, suggesting that in more acidic environments, bromate may be less stable or its formation is less favored. who.intwikipedia.org For instance, reducing the pH to below 8 or even below 6.0 is a strategy to minimize bromate formation. who.intwikipedia.org However, the relationship can be complex; some studies have shown that while increased alkalinity at pH 7 reduced bromate formation, it increased its formation at pH 8. canada.ca
Stability in the Presence of Organic Matter
The interaction between this compound and organic matter is twofold: this compound's role as an oxidizer and the complexation of the cadmium ion by organic molecules.
As a strong oxidizing agent, this compound can react with organic matter, which may lead to fire. fishersci.com Contact with combustible materials is a significant hazard. fishersci.com In aqueous environments, the most probable fate of the bromate ion is its reaction with organic matter, which leads to its reduction to the bromide ion. who.int
The cadmium(II) ion readily forms complexes with various organic ligands. This complexation can significantly affect the stability and mobility of cadmium in the environment. frontiersin.org Organic matter such as humic and fulvic acids can complex with cadmium, restricting its mobility. frontiersin.org The stability of these complexes is described by stability constants (log βn), with higher values indicating more stable complexes. Cadmium(II) forms complexes with organic ligands such as 1-alkylimidazoles and 1,10-phenanthroline. researchgate.netrsc.org The presence of cadmium can also impact the biological decomposition of organic matter. Studies on anaerobic biomass have shown that increasing concentrations of Cd²⁺ can inhibit the efficiency of organic matter removal. researchgate.net
Applications in Materials Science and Technology Non Biological Focus
Optoelectronic Materials Development
The electronic and optical properties of cadmium-based compounds make them a subject of interest for optoelectronic applications.
While various cadmium-based organic-inorganic hybrid materials, particularly those using cadmium bromide, have been investigated as promising candidates for solid-state white-light emitters, there is currently a lack of specific research documenting the use of cadmium bromate (B103136) for this purpose. The focus in this area remains on cadmium halides which can form perovskite-like structures that exhibit desirable photoluminescent properties.
Cadmium bromate exhibits properties characteristic of a wide-band-gap semiconductor. Theoretical calculations and experimental studies have provided insights into its potential in this domain. The Materials Project database, for instance, reports a calculated band gap of 4.02 eV for this compound dihydrate, classifying it as a semiconductor materialsproject.org. Such a wide band gap makes it transparent in the visible spectrum and suitable for high-frequency or high-power electronic applications.
Research dating back to the 1980s involved structural studies of this compound using synchrotron radiation to analyze diffraction effects related to its anomalous scattering tensor, a fundamental investigation for understanding its semiconductor properties unt.edu. More recently, coordination compounds such as L-alanine this compound have been noted in the context of materials with semiconductor properties rmebrk.kz.
| Property | Value | Source |
|---|---|---|
| Calculated Band Gap (Dihydrate) | 4.02 eV | materialsproject.org |
| Crystal System (Dihydrate) | Orthorhombic | materialsproject.org |
| Space Group (Dihydrate) | P2₁2₁2₁ | materialsproject.org |
| Magnetic Ordering | Non-magnetic | materialsproject.org |
Energy Storage Materials
A review of scientific literature indicates no documented applications of this compound in the development of energy storage materials such as batteries. The field of cadmium-based energy storage is dominated by nickel-cadmium (Ni-Cd) batteries, which utilize cadmium metal in the anode epa.gov.
Photographic and Imaging Technologies (e.g., Engraving, Lithography)
Historically, various cadmium compounds have been employed in photographic processes due to their light-sensitive nature. While cadmium bromide is more commonly cited for its use in preparing photographic emulsions, older chemical dictionaries and encyclopedias also list this compound as a compound used in photography and lithography chemicalland21.comarchive.orgarchive.orgstudylib.netksu.edu.sa. Its function is related to the formation of stable images upon exposure to light.
Catalysis and Reagent Chemistry in Synthesis
This compound serves as a specialized chemical in synthetic and analytical chemistry. It is primarily documented for its role as an analytical reagent archive.orgstudylib.netksu.edu.satermwiki.com.
In the realm of catalysis, a patent describes the potential use of this compound as part of a catalyst system for the oxidation of 2,6-dialkylnaphthalene to produce naphthalene-2,6-dicarboxylic acid, a valuable monomer for high-performance polymers google.com.
Furthermore, this compound has been used as a starting material in coordination chemistry. For example, it serves as an initial reactant in the synthesis of mixed-ligand complexes with arsenic-organic compounds tsu.ge. In this reaction, the arsonium (B1239301) salt and this compound are reacted in an alcohol-water solution to form new complex structures tsu.ge.
Thin Film Deposition and Nanostructured Materials for Advanced Applications
The use of this compound as a precursor for creating thin films or nanostructured materials is not well-documented in the scientific literature. The chemical bath deposition (CBD) and other synthesis methods for cadmium-based thin films (e.g., CdS, CdO) and nanomaterials typically employ other, more common cadmium salts such as cadmium sulfate, cadmium chloride, or cadmium acetate (B1210297) as the source of cadmium ions thefreedictionary.com. Foundational research has been conducted to characterize the crystal structure of this compound, which is essential knowledge for any potential application in materials synthesis, but direct use as a precursor remains largely unexplored unt.eduscribd.com.
Integration in Hybrid Materials (e.g., Organic-Inorganic Hybrid Structures, Perovskites)
The integration of cadmium bromide into hybrid materials, particularly organic-inorganic hybrid structures and perovskite-related materials, is a significant area of research in materials science. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. Cadmium bromide (CdBr₂) serves as a key inorganic precursor, forming diverse structural frameworks when combined with various organic cations. These structures range from one-dimensional (1D) chains to zero-dimensional (0D) clusters and two-dimensional (2D) layers, influencing the material's electronic, optical, and dielectric properties. mdpi.comrsc.orgrsc.org
Research has explored the synthesis of these hybrid crystals through methods like slow evaporation, reaction in solution, and mechanochemical processes such as solvent-free ball milling. mdpi.commdpi.comiucr.org The choice of the organic component and the synthesis conditions allows for the tuning of the final structure and properties. rsc.org For instance, the size of the organic cation and the halide ion can modulate the crystal structure, band gap, and luminescence characteristics of the resulting hybrid material. mdpi.comresearchgate.net
Detailed Research Findings
The structural diversity of cadmium bromide-based hybrids is a key finding. Unlike lead-based perovskites that typically form 3D frameworks of corner-sharing octahedra, the smaller ionic radius of Cd²⁺ often leads to different arrangements. mdpi.com For example, in methylammonium (B1206745) cadmium tribromide (CH₃NH₃CdBr₃), the structure consists of infinite chains of face-sharing CdBr₆ octahedra. mdpi.com This structural difference significantly impacts the material's properties, resulting in a wide band gap of 4.6 eV, which makes it a candidate for UV detectors rather than solar cells. mdpi.com
The organic cation plays a crucial role in defining the structure and properties. By reacting cadmium bromide with different organic molecules, researchers have synthesized a variety of hybrid compounds. Three distinct cadmium-bromide compounds were synthesized by controlling the reactant ratios with 4-(hydroxymethyl)pyridinium (Hmpy), resulting in structures with [CdBr₃]n⁻ chains, isolated [CdBr₄]²⁻ tetrahedra, or a combination of both. rsc.org These structural variations lead to tunable dielectric responses and temperature-dependent phase transitions. rsc.org Similarly, hybrid compounds based on quinuclidinium, (C₇H₁₄N)₂CdBr₄, exhibit a zero-dimensional (0D) structure and undergo reversible phase transitions. acs.org
The optical properties of these hybrids are of particular interest. Cadmium-based hybrid materials are often characterized by large bandgap energies (typically above 4.0 eV) and exhibit photoluminescence. mdpi.comiaea.org For example, [(Ade)₂CdBr₄], where Ade is adenine (B156593), is a 3D organic-inorganic hybrid with a wide band gap, and its luminescence is attributed to the synergistic action of the inorganic and organic components. mdpi.com The photoluminescence can be tuned by altering the halide composition. In mixed Cl/Br cadmium halides, increasing the chlorine content induces a structural transition from a 0D to a 2D framework, which significantly enhances the photoluminescence quantum yield from 6% to 36%. rsc.org
Furthermore, cadmium can be incorporated as a dopant or in an alloy in lead-bromide perovskite nanocrystals (NCs) to modify their properties. Trace Cd²⁺ doping in formamidinium lead bromide (FAPbBr₃) NCs was found to increase the exciton (B1674681) binding energy, leading to bright, color-saturated green emission with a photoluminescence quantum yield of 96%. researchgate.net In CsPb₁₋ₓCdₓBr₃ NCs, the introduction of cadmium ions leads to a decrease in the lattice constant and a blueshift in the absorption and photoluminescence spectra. aip.orgacs.org
Interactive Data Tables
Table 1: Crystallographic Data of Selected Cadmium Bromide Hybrid Materials
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| Methylammonium Cadmium Tribromide | CH₃NH₃CdBr₃ | Orthorhombic | Cmc2₁ | Chains of face-sharing CdBr₆ octahedra | mdpi.com |
| Adenine Cadmium Bromide | [(Ade)₂CdBr₄] | Monoclinic | P2₁/m | 3D network with Cd-N coordination bonds | mdpi.com |
| Hmpy Cadmium Bromide (1) | (Hmpy)[CdBr₃] | Orthorhombic | Pnma | 1D chains of face-sharing CdBr₆ octahedra | rsc.org |
| Hmpy Cadmium Bromide (2) | (Hmpy)₂[CdBr₄] | Orthorhombic | Pbca | Isolated [CdBr₄]²⁻ tetrahedra | rsc.org |
| Quinuclidinium Cadmium Bromide | (C₇H₁₄N)₂CdBr₄ | Monoclinic | P2₁/c | 0D structure with isolated CdBr₄ tetrahedra | acs.org |
| Ethylenediammonium Cadmium Bromide | [NH₃(CH₂)₂NH₃]₂CdBr₄·2Br | Monoclinic | P2₁/m | Contains CdBr₆ octahedra | nih.gov |
Table 2: Optical and Electrical Properties of Cadmium Bromide Hybrid Materials
| Compound | Band Gap (eV) | Photoluminescence (PL) | Dielectric Transition Temp. (K) | Key Application Insight | Reference |
| CH₃NH₃CdBr₃ | 4.6 | - | - | Potential for UV detectors | mdpi.com |
| [(Ade)₂CdBr₄] | Wide | Luminescent | - | Result of synergistic inorganic/organic action | mdpi.com |
| (Hmpy)[CdBr₃] | - | - | ~273 | Switchable dielectric properties | rsc.org |
| (Hmpy)₂[CdBr₄] | - | - | ~367 | Switchable dielectric properties | rsc.org |
| (Hmpy)₃(CdBr₃)(CdBr₄) | - | - | ~320 | Switchable dielectric properties | rsc.org |
| (C₇H₁₄N)₂CdBr₄ | - | - | 363 | Reversible phase transitions | acs.org |
| Cl/Br Mixed Halide | - | Blue (PLQY up to 36%) | - | Tunable optical performance | rsc.org |
Environmental Chemistry and Analytical Detection Methodologies of Bromate Cadmium Specificity Where Applicable
Formation Mechanisms of Bromate (B103136) in Aqueous Systems
Bromate is not typically found as a natural contaminant in water sources. Instead, it is primarily formed as a disinfection byproduct (DBP) during water treatment processes that use ozone, especially in waters containing bromide ions. spartanwatertreatment.comresearchgate.net The formation mechanism is complex, involving both direct oxidation by ozone and indirect pathways mediated by hydroxyl radicals. spartanwatertreatment.comnih.gov
The primary pathway for bromate formation begins with the ozonation of water containing bromide (Br⁻). Ozone (O₃) oxidizes bromide to form hypobromous acid (HOBr) and hypobromite (B1234621) (OBr⁻). alfa-chemistry.comresearchgate.net These intermediates can then be further oxidized to bromate (BrO₃⁻) through a series of reactions involving both ozone and hydroxyl radicals (•OH), which are formed from the decomposition of ozone in water. nih.govacs.org
The rate and extent of bromate formation are significantly influenced by several water quality parameters. These factors affect the stability of ozone, the formation of hydroxyl radicals, and the speciation of bromine.
pH: pH is a critical factor. acs.org Bromate formation generally increases with higher pH. core.ac.uk At lower pH, ozone is more stable, and the formation of hydroxyl radicals is slower. acs.org This leads to the formation of hypobromous acid (HOBr), which is less reactive with ozone. acs.org Conversely, as pH increases, ozone decomposition is accelerated, leading to a higher concentration of hydroxyl radicals, which promotes the oxidation of intermediates to bromate. core.ac.uk For example, in one study, bromate concentrations of 4 µg/L were observed at pH 6, which increased to 9 µg/L at pH 8 under the same ozone exposure. acs.org
Natural Organic Matter (NOM): Natural organic matter present in water can reduce bromate formation by competing with bromide for ozone and hydroxyl radicals. core.ac.uk However, to achieve a specific disinfection target, higher ozone doses may be required in waters with high NOM, which could potentially offset the inhibitory effect and in some cases, increase bromate formation. acs.orgcore.ac.uk
Temperature: Higher water temperatures generally lead to increased bromate formation. acs.org This is attributed to the reduced stability and solubility of ozone at higher temperatures, which accelerates its decomposition into reactive hydroxyl radicals. acs.orgcore.ac.uk The rate constant for the initial oxidation of bromide by ozone is also temperature-dependent, increasing significantly with temperature. acs.org For instance, a study on Lake Zurich water showed a nearly 10-fold increase in the ratio of hydroxyl radical exposure to ozone exposure (Rct) when the temperature rose from 5 to 35 °C, leading to much higher bromate formation. nih.gov
| Parameter | Influence on Bromate Formation | Mechanism |
|---|---|---|
| pH | Increases with higher pH | Accelerates ozone decomposition, increasing hydroxyl radical concentration. acs.orgcore.ac.uk |
| Alkalinity | Can inhibit formation | Scavenges hydroxyl radicals, though the effect can be complex. alfa-chemistry.com |
| Natural Organic Matter (NOM) | Generally reduces formation | Competes for ozone and hydroxyl radicals. core.ac.uk |
| Temperature | Increases with higher temperature | Decreases ozone stability, leading to more hydroxyl radicals; increases reaction rates. acs.org |
Analytical Techniques for Bromate and Bromide Determination in Environmental Matrices
Accurate quantification of bromate and its precursor, bromide, in water is essential for regulatory compliance and process control. Various analytical techniques have been developed to achieve low detection limits in complex environmental samples.
Ion chromatography is the most widely used technique for the determination of bromate and bromide in water. azom.comresearchgate.net It separates anions based on their interaction with an ion-exchange stationary phase. The choice of detector is crucial for achieving the required sensitivity and selectivity.
Conductivity Detection: This is a common detection method for IC. thermofisher.com However, for bromate analysis, it can suffer from interferences from high concentrations of other anions like chloride and sulfate, and its detection limits may not be sufficient to meet stringent regulatory standards of 10 µg/L. azom.comthermofisher.com U.S. EPA Method 300.0, using IC with suppressed conductivity detection, has a method detection limit (MDL) of 20 µg/L for bromate, which is above the typical regulatory limit. thermofisher.com
UV/Vis Absorbance: To enhance sensitivity and selectivity, post-column reaction (PCR) systems coupled with UV/Vis detection are often employed. azom.comresearchgate.net In these methods, the column effluent is mixed with a reagent that reacts with bromate to produce a colored compound. A common method involves the oxidation of iodide to triiodide by bromate under acidic conditions, with the resulting triiodide being detected at 352 nm. azom.comresearchgate.net This approach can achieve detection limits below 1 µg/L. researchgate.net
Inductively Coupled Plasma–Mass Spectrometry (ICP-MS): Coupling ion chromatography with ICP-MS provides an element-specific and highly sensitive detection method for bromine-containing species. nih.goviheg.org.cn IC-ICP-MS can simultaneously determine bromate and bromide with very low detection limits, often in the sub-µg/L range. nih.goviheg.org.cn For example, one optimized IC-ICP-MS method reported detection limits of 0.67 µg/L for bromate and 0.47 µg/L for bromide. nih.gov Another study achieved detection limits of 0.23 µg/L for bromate and 0.12 µg/L for bromide. iheg.org.cn
| IC Detection Method | Principle | Typical Detection Limit for Bromate | Reference |
|---|---|---|---|
| Conductivity | Measures the electrical conductivity of the eluent. | ~20 µg/L | thermofisher.com |
| Post-Column Reaction (PCR) with UV/Vis | Bromate reacts with a reagent (e.g., iodide) to form a colored product detected by UV/Vis. | < 1 µg/L | researchgate.net |
| Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | Element-specific detection of bromine (m/z 79 and 81). | < 1 µg/L (e.g., 0.23 - 0.67 µg/L) | nih.goviheg.org.cn |
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for bromate determination. These methods are typically based on a redox reaction where bromate oxidizes a chromogenic reagent, leading to a color change that can be measured with a spectrophotometer. jmaterenvironsci.com For instance, a method based on the reaction between bromate and promethazine (B1679618) in an acidic medium produces a red-pink product with maximum absorption at 515 nm. jmaterenvironsci.com Another approach uses the reaction with fuchsin, which absorbs at 530 nm, and can achieve a detection limit of 1 µg/L. rsc.org A solid-phase spectrophotometric method using methyl red immobilized in a polymethacrylate (B1205211) matrix allows for the quantification of bromate in the 0.1–1.0 mg/L range with a detection limit of 0.01 mg/L. tandfonline.com
Atomic Absorption Spectrophotometry (AAS) is a well-established and widely used technique for determining the concentration of specific metal elements, including cadmium, in environmental samples. azom.comcdc.gov The technique is based on the principle that atoms in a gaseous state absorb light at specific wavelengths characteristic of the element. azom.com
For cadmium analysis, samples are typically atomized using either a flame (Flame AAS or FAAS) or a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS). azom.comnih.gov GFAAS offers significantly lower detection limits than FAAS and is suitable for trace-level analysis. cdc.govnemi.gov The analytical range for GFAAS can be from 0.02 to 1.0 µg/L for cadmium. nemi.gov Sample preparation often involves acid digestion to bring the cadmium into a solution that can be introduced into the instrument. cdc.govnih.gov While AAS is a standard method for total cadmium determination, it does not provide information about the specific chemical form or compound, such as cadmium bromate. It quantifies the total elemental cadmium present in the sample. nemi.gov
Capillary Zone Electrophoresis (CZE) for Trace Analysis
Capillary Zone Electrophoresis (CZE) has emerged as a promising analytical technique for the trace analysis of bromate in various matrices, particularly in drinking water. nih.govnih.gov This method offers several advantages, including simplicity in experimental design, cost-effectiveness, high separation efficiency, and rapid analysis times. nih.gov CZE is particularly well-suited for the separation and detection of charged molecules like the bromate anion (BrO₃⁻). nih.govnih.gov
A notable application of CZE for bromate analysis involves the use of a bare fused-silica capillary coupled with indirect ultraviolet (UV) detection. nih.gov In one study, bromate was successfully detected in high-purity water at concentrations of ≤10 µg/L. nih.gov The experimental conditions for this analysis included a 75 µm inner diameter capillary, indirect UV detection at 200 nm, and a background electrolyte containing 0.25 mM cetyltrimethylammonium bromide, 5% methanol, and 5.0 mM phthalate (B1215562) at a pH of 5.0-5.2. nih.gov The separation was achieved with an electrokinetic injection at 15 kV for 10 seconds and a separation voltage of 18 kV (negative polarity) at a capillary temperature of 15°C. nih.gov
To enhance detection limits and improve baseline noise, additional sample handling steps can be employed. These include off-line pre-concentration and pH adjustment of the sample to 5.5. nih.gov Furthermore, the addition of sodium phosphate (B84403) has been shown to increase signal-to-noise ratios. nih.gov While CZE demonstrates the capability for detecting bromate at low levels with analysis times of 8-9 minutes, high variability (relative standard deviation >10%) has been observed in some water sources, indicating that further method development may be necessary for certain applications. nih.gov
For more complex samples, coupling CZE with other techniques can improve selectivity and sensitivity. For instance, online isotachophoresis (ITP) has been used as a sample pretreatment step with CZE for the trace determination of bromide, a precursor to bromate. nih.gov While this particular study focused on bromide, the principle of using ITP for sample clean-up and pre-concentration is applicable to bromate analysis as well, helping to resolve it from interfering macro-constituents like sulfate, chloride, and nitrate (B79036). nih.gov
Method Detection Limits (MDLs) and Practical Quantification Levels (PQLs)
The Method Detection Limit (MDL) and Practical Quantification Level (PQL) are critical parameters in the analytical measurement of bromate, defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values vary depending on the analytical method employed.
For CZE with indirect UV detection, a detection limit of ≤10 µg/L for bromate in high-purity water has been reported. nih.gov However, in more complex matrices such as certain bottled and municipal waters, the detection limits can be higher, with one study initially finding a high of 400 µg/L before optimization through pre-concentration and pH adjustment, which brought the limit down to ≤10 µg/L. nih.gov
Ion chromatography (IC) coupled with various detection methods is also widely used for bromate analysis. When coupled with mass spectrometry (MS), IC-MS methods have demonstrated very low detection limits. For instance, one study reported a limit of quantification (LOQ) of 0.2 µg/L. researchgate.net Another study using a post-column reaction with o-dianisidine and spectrophotometric detection achieved an MDL of 0.56 µg/L. researchgate.net Eliminating chlorite (B76162) interference in U.S. Environmental Protection Agency (EPA) Method 317.0, which uses a post-column reagent, has resulted in an MDL of 0.1 µg/L and a Method Reporting Limit (MRL), which is analogous to the PQL, of 0.5 µg/L. nih.gov
The following table summarizes the MDLs and PQLs for bromate using different analytical techniques as reported in the literature. It is important to note that these values are for the bromate ion and not specifically for This compound .
| Analytical Method | MDL (µg/L) | PQL/MRL/LOQ (µg/L) | Reference |
|---|---|---|---|
| CZE with indirect UV detection | ≤10 | Not Reported | nih.gov |
| IC-MS | Not Reported | 0.2 | researchgate.net |
| IC with post-column reaction (o-dianisidine) | 0.56 | Not Reported | researchgate.net |
| EPA Method 317.0 (IC with post-column reagent) | 0.1 | 0.5 | nih.gov |
Interference Studies and Matrix Effects in Analytical Measurements
Interference and matrix effects can significantly impact the accuracy and precision of bromate analysis. These effects arise from the presence of other ions and substances in the sample matrix that can co-elute with bromate, suppress or enhance the detector response, or otherwise interfere with the measurement.
In CZE analysis of bromate, high concentrations of other anions in the sample matrix can affect the separation efficiency and baseline stability. nih.gov The composition of the background electrolyte is crucial for mitigating these interferences and achieving good resolution of the bromate peak.
For IC methods, chloride is a well-documented interferent in the determination of bromate, particularly when using conductivity detection. nih.gov High concentrations of chloride can co-elute with bromate, leading to inaccurate quantification. To overcome this, various strategies have been developed, including the use of high-capacity hydroxide-selective columns in gradient elution mode, which can separate the bromate peak from the carbonate peak and reduce the impact of chloride. nih.gov However, increasing chloride concentrations have been shown to decrease the absolute mass spectrometric response and chromatographic efficiency in IC-MS, thereby increasing the effective detection limits. nih.gov
Chlorite is another significant interferent in some IC methods for bromate analysis, especially in drinking water from facilities that use chlorine dioxide for disinfection. nih.gov Modifications to analytical methods, such as those implemented in EPA Method 317.0, have been successful in eliminating this interference. nih.gov
It is crucial to conduct interference studies and validate the analytical method for the specific matrix being analyzed to ensure reliable and accurate quantification of bromate. As with other analytical parameters, the available literature on interference studies focuses on the bromate anion, and there is a lack of specific information regarding matrix effects in the analysis of This compound .
Environmental Transport and Transformation Pathways
Adsorption Behavior in Environmental Compartments
The adsorption of bromate to environmental matrices such as soils and sediments is generally considered to be minimal. canada.ca However, several studies have investigated the use of specific adsorbents for the removal of bromate from aqueous solutions, providing insights into its potential adsorption behavior.
Modified activated carbon has been shown to adsorb bromate, with the adsorption process being influenced by factors such as temperature, pH, contact time, and the initial bromate concentration. maxwellsci.com The adsorption on modified activated carbon was found to fit the Langmuir isotherm model, with a maximum adsorption capacity of 46.15 mg/g. maxwellsci.com Another study using a different modified activated carbon also reported a good fit with the Langmuir isotherm, indicating monolayer adsorption, with a saturated adsorption capacity of 1.55 mg/g. aip.org This study also found a strong correlation between the presence of basic groups on the carbon surface and the adsorption capacity for bromate. aip.org
Ion exchange resins, particularly strong-base anion exchange resins, have demonstrated high efficiency in removing bromate from water. tandfonline.comtandfonline.com The adsorption process in this case is better described as ion exchange. Kinetic studies have shown that the process is initially rapid, with equilibrium being reached within about an hour. tandfonline.comtandfonline.com The Langmuir isotherm model has been successfully applied to describe the equilibrium data, with one study reporting a maximum exchange capacity of 296.66 mg/g. tandfonline.com
Some research has also explored the adsorption of bromate on granular ferric hydroxide, with reports of 75% adsorption being achieved within 5 minutes. tandfonline.comtandfonline.com The adsorption of bromide, the precursor to bromate, has been studied on various minerals and soils. researchgate.netusda.gov Bromide adsorption was found to decrease with increasing pH, with minimal adsorption above pH 7. researchgate.netusda.gov While bromide and bromate are different chemical species, this provides some context for the behavior of bromine-containing anions in soil environments.
| Adsorbent | Adsorption Model | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Modified Activated Carbon | Langmuir | 46.15 | maxwellsci.com |
| Modified Activated Carbon (ammonia treated) | Langmuir | 1.55 | aip.org |
| Strong-Base Anion Exchange Resin | Langmuir | 296.66 | tandfonline.com |
Volatilization Characteristics
Based on its physicochemical properties, bromate is not expected to volatilize from water. canada.ca It has a negligible vapor pressure and a negligible Henry's Law constant, which are key indicators of a substance's tendency to partition from the aqueous phase to the gas phase. canada.ca Therefore, volatilization is not considered a significant environmental transport pathway for bromate.
Some studies have explored the oxidation of bromide to bromine followed by the volatilization of bromine as a method to remove bromide from water, thereby preventing the formation of bromate during disinfection. tandfonline.comiwaponline.com This process, however, involves the chemical transformation of bromide to elemental bromine, which is volatile, and does not reflect the volatilization characteristics of the bromate ion itself. The bromate ion is stable in solution at ambient temperatures, making its removal by simple physical processes like boiling or filtration ineffective. researchgate.net
Given the non-volatile nature of the bromate ion, it can be inferred that This compound , being a salt that would dissociate into cadmium and bromate ions in aqueous solution, would also have negligible volatilization characteristics.
Reaction with Organic Matter Leading to Bromide Formation
The reaction of bromate with organic matter is a significant transformation pathway in the environment. Bromate is a strong oxidizing agent, and its fate is strongly influenced by its interaction with dissolved organic matter (DOM). researchgate.net This reaction typically leads to the reduction of bromate to bromide. researchgate.net
The presence of DOM can interrupt the formation of bromate during ozonation by reacting with key intermediates like hypobromous acid (HOBr) and bromine radicals (Br•). nih.gov Phenolic compounds, which are components of natural organic matter, react readily with bromine species. nih.gov The reaction can proceed through either electron transfer (oxidation) or electrophilic aromatic substitution. nih.gov For natural organic matter, oxidation is the more dominant pathway. nih.gov
Studies have shown that the reaction of the bromine radical with phenol, a representative DOM moiety, yields p-benzoquinone as a major product, suggesting an electron transfer mechanism. nih.gov The quenching of bromine radicals by DOM can significantly suppress the formation of bromate. nih.gov
In some specific environments, such as freezing solutions, the reduction of bromate by dissolved organic matter can be enhanced, leading to the formation of organobromine compounds and bromide. researchgate.net
While these studies provide a general understanding of the reaction between bromate and organic matter, the specific kinetics and products of the reaction between This compound and organic matter have not been extensively studied. However, it is expected that the bromate ion from dissociated this compound would react with organic matter in a similar manner to bromate from other sources, leading to its reduction to bromide. The presence of cadmium could potentially influence these reactions, for example, through complexation with the organic matter, but specific research on this is lacking. ykcs.ac.cn
Isotope Tracer Techniques for Environmental Fate Studies
Isotope tracer techniques are powerful tools for elucidating the environmental fate of substances by tracking their movement and transformation in various environmental compartments. In the context of bromate, these methods primarily utilize the stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, to understand its sources, transport, and chemical or biological degradation pathways. While specific studies focusing exclusively on this compound are not prevalent in the literature, the principles and methodologies applied to the bromate ion (BrO₃⁻) are directly relevant.
The core principle of isotope tracer studies involves introducing a substance enriched with a less abundant isotope into a system and monitoring its distribution and transformation. Alternatively, natural variations in isotope ratios (isotope fractionation) can provide clues about the processes a substance has undergone.
Analytical Methodologies for Bromine Isotope Analysis
The primary analytical technique for high-precision bromine isotope analysis is inductively coupled plasma mass spectrometry (ICP-MS) , often coupled with a separation technique like ion chromatography (IC) . This combination, known as IC-ICP-MS, allows for the separation of bromate from other bromine species and interfering ions in a sample before it is introduced into the mass spectrometer for isotopic analysis. nih.gov
The ICP-MS instrument is capable of detecting the distinct masses of the bromine isotopes, ⁷⁹Br and ⁸¹Br. By measuring the ratio of these isotopes (⁸¹Br/⁷⁹Br), scientists can track the fate of bromate. Mass 79 is typically used for quantification due to its more stable background, while mass 81 helps in confirming the isotopic ratio and screening for potential polyatomic interferences. epa.gov
Innovations in mass spectrometry, such as the use of multi-collector ICP-MS (MC-ICP-MS) and Orbitrap high-resolution mass spectrometry, have further improved the precision of bromine isotope analysis, which is crucial for detecting subtle isotopic fractionation in the environment. rsc.org
Isotope Dilution Analysis
Isotope dilution is a quantitative technique used to determine the concentration of a substance in a sample. In the context of bromate analysis, a known amount of an isotopically enriched bromate standard (e.g., enriched in ¹⁸O) is added to the sample. researchgate.net By measuring the change in the isotopic ratio of the analyte, the initial concentration of bromate in the sample can be accurately determined. This method is particularly useful for complex environmental matrices where other components might interfere with direct analysis. nih.govacs.org
Environmental Fate Studies Using Stable Isotopes
Stable isotope analysis can be used to trace the origin and transformation of bromate in the environment. For example, variations in the ⁸¹Br/⁷⁹Br ratio can help distinguish between natural and anthropogenic sources of bromide, the precursor to bromate formation during ozonation of drinking water. nih.govnih.gov
Furthermore, isotopic fractionation, the slight partitioning of isotopes during chemical or biological processes, can provide insights into the degradation pathways of bromate. For instance, the biological reduction of bromate to bromide often results in the enrichment of the heavier isotope (⁸¹Br) in the remaining bromate pool. anoxkaldnes.com By measuring the isotopic composition of bromate over time, researchers can understand the extent and mechanisms of its natural attenuation.
Below is a table summarizing the key analytical techniques and their applications in bromate environmental fate studies.
| Analytical Technique | Application in Bromate Isotope Analysis | Key Findings/Advantages |
| Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) | Separation and quantification of bromate and its isotopes (⁷⁹Br, ⁸¹Br) in environmental samples. nih.govepa.gov | Allows for the removal of interfering ions before mass analysis, leading to accurate quantification. acs.org |
| Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | High-precision measurement of bromine isotope ratios (⁸¹Br/⁷⁹Br) to study isotopic fractionation. rsc.org | Enables the detection of small changes in isotope ratios, providing insights into reaction mechanisms. nih.gov |
| Isotope Dilution Mass Spectrometry (IDMS) | Accurate determination of bromate concentrations in complex matrices. nih.gov | Minimizes the effects of matrix interference and provides high accuracy and precision. acs.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of bromate using an isotopically labeled internal standard (e.g., ¹⁸O-enriched bromate). researchgate.net | Offers high sensitivity and selectivity for bromate detection without extensive sample pretreatment. researchgate.net |
The following table presents hypothetical data illustrating how bromine isotope ratios might change during a microbial degradation study of bromate, leading to the calculation of an isotope enrichment factor (ε), which is a measure of the extent of isotopic fractionation.
| Time (hours) | Bromate Concentration (µg/L) | δ⁸¹Br (‰) vs. SMOB* |
| 0 | 100 | +0.50 |
| 12 | 75 | +0.65 |
| 24 | 50 | +0.85 |
| 48 | 25 | +1.25 |
| 72 | 10 | +1.90 |
*Standard Mean Ocean Bromide (SMOB) is the international standard for bromine isotope ratios.
Advanced Research Directions and Future Outlook
Exploration of Novel Cadmium Bromate (B103136) Derivatives and Hybrid Materials with Tailored Properties
The synthesis of novel derivatives and hybrid materials containing cadmium bromate is a promising avenue for tailoring material properties for specific applications. Research into other cadmium-based materials, such as halides and borates, has demonstrated the vast potential of creating organic-inorganic hybrid structures. mdpi.comrsc.orgnih.gov These hybrids often exhibit unique optical, electronic, and structural characteristics not found in their individual components.
Future research could focus on integrating organic ligands or other inorganic components with this compound to create new crystalline materials. For instance, the use of organic templates, which has been successful in creating novel cadmium-based compounds with interesting physical properties, could be explored. nih.gov The introduction of different organic cations could influence the crystal packing and dimensionality of the resulting hybrid material, leading to tunable properties.
A potential research direction is the synthesis of materials analogous to the [(Ade)2CdBr4] system, where adenine (B156593) and cadmium bromide form a three-dimensional organic-inorganic hybrid. mdpi.com Substituting bromide with bromate could lead to new materials with different bonding characteristics and potentially novel photoelectric functionalities. Similarly, the creation of inorganic-organic hybrid cadmium borates with complex framework structures suggests that this compound could also be incorporated into such architectures, potentially yielding wide-band-gap semiconductors or fluorescent materials. rsc.org
Table 1: Examples of Cadmium-Based Hybrid Materials and Their Properties
| Compound | Structural Features | Notable Properties | Potential Application Areas |
| [(Ade)₂CdCl₄] & [(Ade)₂CdBr₄] | Three-dimensional organic-inorganic hybrid crystalline materials. mdpi.com | Tunable fluorescence emission, dielectric anomalies with temperature variation. mdpi.com | Optoelectronics, sensors. mdpi.com |
| [Cd(pia)₂(H₂O)]·2H₂O | Coordination polymer with picolinamide (B142947) ligands. researchgate.net | Electrochemical activity. researchgate.net | Electrocatalysis, sensors. researchgate.net |
| [Cd@B₁₄O₂₀(OH)₆]²⁻ clusters | Inorganic-organic hybrid cadmium borates with 3D supramolecular open-frameworks. rsc.org | Wide-band-gap semiconductors, strong blue fluorescence. rsc.org | Optoelectronic materials. rsc.org |
| (C₁₂H₁₇N₂)₂[CdBr₄] | Organic-inorganic hybrid with a centrosymmetric crystal structure. researchgate.net | High dielectric constant, low dielectric loss. researchgate.net | Energy storage, microelectronics. researchgate.net |
Development of Advanced Synthetic Strategies for Controlled Morphology and Nanostructure
The functional properties of materials are often intrinsically linked to their size, shape, and dimensionality. Therefore, developing synthetic methods to control the morphology and create nanostructures of this compound is a critical research direction. While specific methods for this compound are not yet established, techniques used for other cadmium compounds like cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) offer a roadmap. nih.govarxiv.org
Colloidal synthesis, sonochemical methods, and microwave-assisted synthesis have all been successfully employed to produce cadmium-based nanoparticles with controlled morphologies, ranging from spherical and rod-like to dendritic structures. nih.govresearchgate.net For example, the use of halogenated alkanes as additives in a hot-injection synthesis has been shown to control the size, shape, and crystal phase of ultrathin CdSe nanosheets. arxiv.org Similar strategies, perhaps using brominated organic molecules, could potentially be adapted for the synthesis of this compound nanostructures.
Future research would involve a systematic investigation of various synthesis parameters, such as precursor concentrations, temperature, pH, and the use of different solvents and capping agents, to gain precise control over the nucleation and growth of this compound crystals.
In-depth Understanding of Structure-Property Relationships through Correlated Experimental and Theoretical Approaches
A deep understanding of the relationship between the atomic-level structure and the macroscopic properties of this compound is fundamental for its rational design and application. A combined approach, integrating experimental characterization with theoretical calculations, is essential for elucidating these complex relationships. acs.orgscience.gov
Experimental techniques will provide crucial data on the crystal structure, bonding, and electronic properties. This data can then be used to validate and refine theoretical models. Quantum chemical calculations, such as Density Functional Theory (DFT), can offer insights into the electronic band structure, density of states, and the nature of chemical bonding within this compound and its derivatives. acs.org Such calculations have been instrumental in understanding the photophysical properties of other complex molecules and materials. acs.org
By correlating experimental observations with theoretical predictions, researchers can build robust structure-property relationship models. These models would be invaluable for predicting the properties of yet-to-be-synthesized this compound-based materials, thereby accelerating the discovery of new functional materials. science.govmdpi.com
Application of Advanced Characterization Techniques for Real-time Mechanistic Insights
To gain a deeper understanding of the formation mechanisms and functional behavior of this compound materials, the application of advanced, in-situ characterization techniques is indispensable. Techniques capable of probing the material's properties in real-time as a reaction or process occurs can provide unprecedented mechanistic insights.
Spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can be used to monitor changes in chemical bonding during synthesis or a chemical reaction. numberanalytics.com X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical states at the material's surface. numberanalytics.com For morphological and structural analysis, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial. researchgate.netrsc.org
Furthermore, techniques like three-dimensional fluorescence spectroscopy and high-performance anion exchange chromatography could be employed to study the interaction of this compound with other molecules, for instance, in the context of sensing or catalysis. rsc.org The use of these advanced techniques will allow for a more complete picture of the dynamic processes involving this compound.
Computational Design and High-Throughput Screening for Materials Discovery
The vast chemical space of potential this compound derivatives and hybrid materials makes a purely experimental approach to materials discovery inefficient. Computational design and high-throughput screening (HTS) have emerged as powerful tools to accelerate this process. researchgate.netrsc.orgarxiv.org
By creating large virtual libraries of hypothetical this compound-based structures and using computational methods to predict their properties, researchers can identify promising candidates for synthesis and experimental validation. rsc.org Machine learning algorithms can be trained on existing experimental and computational data to develop predictive models for various properties, further speeding up the screening process. frontiersin.org
This data-driven approach has been successfully applied to the design of other materials, such as metal-organic frameworks and organic-inorganic hybrid semiconductors. researchgate.netrsc.org Applying these methodologies to the this compound system could lead to the discovery of novel materials with optimized properties for specific applications, a task that would be monumental if undertaken by trial-and-error experimentation alone.
Addressing Environmental Challenges Related to Bromates through Innovative Remediation Technologies and Formation Control (excluding toxicological impact)
Given that this compound is a source of bromate ions, research into its environmental fate and remediation is crucial. Bromate is a regulated drinking water contaminant, often formed during the ozonation of bromide-containing water. tandfonline.comnilim.go.jp Therefore, innovative technologies for bromate removal and the control of its formation are of significant environmental relevance.
Current research in bromate remediation focuses on various techniques, including chemical reduction, catalysis, and biodegradation. tandfonline.comresearchgate.net Advanced reduction processes (ARPs), such as UV/sulfite photocatalysis, have shown promise for the effective removal of bromate from water. researchgate.net Another approach involves the use of bioreactors, where microorganisms reduce bromate to the more benign bromide ion. researchgate.netcranfield.ac.uk
Strategies to control bromate formation during water treatment include adjusting the pH, controlling the ozone dosage, and using chemical additives like ammonia (B1221849) or hydrogen peroxide. d-nb.infoacs.orgnih.gov A novel ozone injection method, known as ozone strong water (OSW), has been shown to reduce bromate formation by separating ozone injection from the main water stream and stabilizing it by lowering the pH with carbon dioxide. ewwmconference.com
Future research could investigate the specific role of cadmium in the environmental chemistry of bromate and explore if this compound itself, or derivatives thereof, could have applications in catalysis for the degradation of other pollutants, while carefully managing the release of its constituent ions.
Table 2: Overview of Bromate Remediation and Formation Control Technologies
| Technology | Principle | Key Findings/Advantages | Challenges/Limitations |
| Remediation | |||
| Chemical Reduction | Use of reducing agents to convert bromate to bromide. tandfonline.com | Can be effective for high bromate concentrations. | Potential for secondary contamination from reducing agents. tandfonline.com |
| Catalysis | Use of catalysts to enhance the rate of bromate reduction. researchgate.net | Can achieve high removal efficiencies. | Catalyst deactivation and recovery. |
| Biodegradation | Microbial reduction of bromate to bromide. researchgate.net | Environmentally friendly approach. researchgate.net | Slower reaction rates compared to chemical methods. researchgate.net |
| Advanced Reduction Processes (ARPs) | Generation of highly reactive species (e.g., via UV/sulfite) to degrade bromate. researchgate.net | High reduction efficiency and can be combined with UV disinfection. researchgate.net | Higher operational costs and potential for byproduct formation. researchgate.net |
| Formation Control | |||
| pH Adjustment | Lowering the pH during ozonation to suppress bromate formation. acs.org | Effective at reducing bromate levels. | Requires addition of chemicals and subsequent pH neutralization. d-nb.info |
| Ozone Dosage Control | Optimizing the amount of ozone used to minimize bromate formation. nilim.go.jp | Simple operational adjustment. | May compromise disinfection or micropollutant removal efficiency. d-nb.info |
| Chemical Addition (Ammonia, H₂O₂) | Addition of chemicals that interfere with bromate formation pathways. nih.gov | Can significantly reduce bromate formation. nih.gov | Requires careful control of dosing and may introduce other chemicals into the water. d-nb.info |
| Ozone Strong Water (OSW) | Separation of ozone injection and mass transfer from the main water flow. ewwmconference.com | Reduces ozone requirements and eliminates bromate formation. ewwmconference.com | Requires specialized equipment and process design. |
Q & A
Q. What are the standard methods for synthesizing cadmium bromate, and how can purity be validated?
this compound (Cd(BrO₃)₂, CAS 14518-94-6 ) is typically synthesized via the reaction of cadmium salts (e.g., cadmium nitrate) with bromate precursors (e.g., sodium bromate) under controlled pH and temperature. A common approach involves:
- Precipitation method : Mixing cadmium nitrate with sodium bromate in aqueous solution, followed by filtration and recrystallization to isolate the compound.
- Validation : Purity can be assessed using X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) for thermal stability, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities .
Q. What characterization techniques are critical for analyzing this compound’s structural and chemical properties?
Key techniques include:
- Spectroscopy : FT-IR to identify BrO₃⁻ vibrational modes (e.g., peaks at ~800 cm⁻¹).
- XRD : Confirming crystal structure and phase purity by matching with reference databases (e.g., ICDD PDF-4+).
- Elemental Analysis : Combustion analysis or ICP-MS to verify stoichiometry .
- Thermal Analysis : TGA/DSC to study decomposition pathways (e.g., Cd(BrO₃)₂ → CdO + Br₂ + O₂ above 300°C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is classified as hazardous due to cadmium’s toxicity (Category 1B carcinogen) and bromate’s oxidizing properties . Protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol prevention.
- Waste Management : Neutralization of bromate residues (e.g., reduction with Fe²⁺) and cadmium recovery via precipitation (e.g., using sulfide ions).
- Emergency Procedures : Immediate decontamination for spills and medical consultation for exposure .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role in redox reactions or catalytic processes?
Advanced approaches include:
- Kinetic Studies : Monitoring reaction rates under varying conditions (pH, temperature) using UV-Vis spectroscopy or electrochemical methods (e.g., cyclic voltammetry).
- Isotopic Labeling : Using ¹⁸O-labeled water or Br isotopes to trace oxygen/bromine transfer pathways.
- Computational Modeling : Density Functional Theory (DFT) to predict intermediate species and transition states .
Q. How should researchers address contradictions in experimental data related to this compound’s reactivity?
Data discrepancies often arise from:
- Experimental Variables : Differences in precursor purity, solvent composition, or atmospheric O₂/CO₂ levels.
- Analytical Limitations : Calibration errors in spectroscopic methods or sampling inconsistencies.
- Resolution Strategy : Replicate experiments under strictly controlled conditions, use orthogonal validation techniques (e.g., XRD + ICP-MS), and apply statistical tools (e.g., ANOVA) to assess significance .
Q. What methodologies are recommended for studying this compound’s environmental impact, particularly in aqueous systems?
- Byproduct Analysis : Use LC-MS or ion chromatography to detect bromate (BrO₃⁻) and cadmium ions in effluent streams.
- Advanced Oxidation Processes (AOPs) : Evaluate ozonation or UV-based treatments for bromate mitigation, noting that catalytic ozonation with activated carbon (O₃/UV-BAC) reduces BrO₃⁻ by 40–60% compared to conventional methods .
- Ecotoxicology : Acute/chronic toxicity assays using model organisms (e.g., Daphnia magna) to assess ecological risks .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
